U-62066

概要

説明

It was developed with the intention of creating a new class of analgesics that would retain their pain-relieving properties while minimizing the side effects typically associated with μ-opioid receptor agonists, such as physical dependence and respiratory depression . Spiradoline has been found to have analgesic, diuretic, and antitussive effects .

科学的研究の応用

Chemistry: Used as a tool to study the properties and behavior of κ-opioid receptors.

Biology: Investigated for its effects on neurotransmitter release and receptor binding.

Medicine: Explored as a potential analgesic, diuretic, and antitussive agent.

Industry: Potential applications in the development of new pharmaceuticals targeting κ-opioid receptors.

作用機序

スピラドリンは、中枢神経系のκオピオイド受容体に選択的に結合することにより効果を発揮します。この結合は、ドーパミンなどの神経伝達物質の放出を阻害し、鎮痛作用と鎮静作用をもたらします。 κオピオイド受容体の活性化は、利尿作用と鎮咳作用も生じます。 関連する分子標的と経路には、アデニル酸シクラーゼ活性の阻害とイオンチャネル機能の調節が含まれます .

類似の化合物:

ケタゾシン: 類似の鎮痛効果を持つ別のκオピオイド受容体アゴニスト。

アラゾシン: κオピオイド受容体アゴニスト活性とスピラドリンと同様の効果で知られています。

エナドリン: 類似の薬理学的特性を持つ強力なκオピオイド受容体アゴニスト。

スピラドリンの独自性: スピラドリンは、κオピオイド受容体に対する高い選択性と、血液脳関門を効果的に透過する能力においてユニークです。 他のκオピオイド受容体アゴニストとは異なり、スピラドリンは作用時間が比較的短く、有意な活性代謝物を生成しません .

生化学分析

Biochemical Properties

Spiradoline mesylate salt plays a significant role in biochemical reactions by interacting with κ-opioid receptors. These receptors are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This interaction results in the modulation of various downstream signaling pathways . Spiradoline mesylate salt has a high affinity for κ-opioid receptors, with a dissociation constant (K_i) of 8.6 nM in guinea pig brain . It does not significantly interact with μ-opioid or δ-opioid receptors, making it highly selective for κ-opioid receptors .

Cellular Effects

Spiradoline mesylate salt exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, spiradoline mesylate salt inhibits the release of neurotransmitters such as dopamine, leading to a decrease in locomotor activity and analgesia . It also exhibits neuroprotective properties in animal models of ischemia by reducing neuronal damage . Additionally, spiradoline mesylate salt has been shown to produce significant sedation and diuresis in humans .

Molecular Mechanism

The molecular mechanism of spiradoline mesylate salt involves its binding to κ-opioid receptors, which are primarily located in the central nervous system. Upon binding, spiradoline mesylate salt activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of potassium channels . These effects contribute to the analgesic and sedative properties of spiradoline mesylate salt .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spiradoline mesylate salt have been observed to change over time. The compound has a short duration of action, with peak effects occurring around 30 minutes after administration . Spiradoline mesylate salt is stable under standard laboratory conditions and does not undergo significant degradation . Long-term studies have shown that repeated administration of spiradoline mesylate salt can lead to tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

The effects of spiradoline mesylate salt vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, spiradoline mesylate salt can cause sedation, dysphoria, and diuresis . In some cases, high doses have been associated with adverse effects such as respiratory depression and decreased locomotor activity .

Metabolic Pathways

Spiradoline mesylate salt is primarily metabolized in the liver through various enzymatic pathways. It does not have significant active metabolites, and its metabolic products are excreted primarily through the kidneys . The compound’s metabolism involves the action of cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. Spiradoline mesylate salt does not significantly affect metabolic flux or metabolite levels in the body.

準備方法

合成経路と反応条件: スピラドリンの合成には、スピロ環状環系を含むコア構造の調製から始まる複数のステップが含まれます。重要なステップには一般的に以下が含まれます。

- スピロ環状コアの形成。

- ピロリジン環の導入。

- ジクロロフェニル基の付加。

工業生産方法: スピラドリンの工業生産は、危険な試薬や条件の使用を最小限に抑えながら、収率と純度を最大限に高めるために、合成経路の最適化を必要とする可能性があります。 これには、触媒プロセスや連続フロー化学の使用による効率とスケーラビリティの向上が含まれる可能性があります .

化学反応の分析

反応の種類: スピラドリンは、以下を含むさまざまな化学反応を受けることができます。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基と置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬。

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンやカルボン酸の形成につながる可能性がありますが、還元はアルコールやアミンを生成する可能性があります .

4. 科学研究への応用

類似化合物との比較

Ketazocine: Another κ-opioid receptor agonist with similar analgesic properties.

Alazocine: Known for its κ-opioid receptor agonist activity and similar effects to spiradoline.

Enadoline: A potent κ-opioid receptor agonist with similar pharmacological properties.

Uniqueness of Spiradoline: Spiradoline is unique in its high selectivity for κ-opioid receptors and its ability to penetrate the blood-brain barrier effectively. Unlike some other κ-opioid receptor agonists, spiradoline has a relatively short duration of action and does not produce significant active metabolites .

特性

CAS番号 |

87151-85-7 |

|---|---|

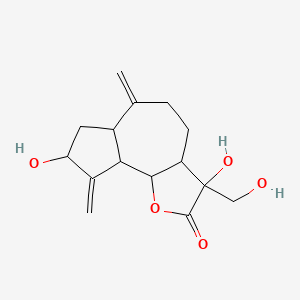

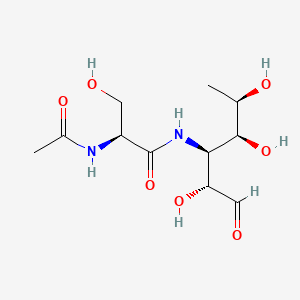

分子式 |

C22H30Cl2N2O2 |

分子量 |

425.4 g/mol |

IUPAC名 |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |

InChI |

InChI=1S/C22H30Cl2N2O2/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3/t19-,20-,22-/m0/s1 |

InChIキー |

NYKCGQQJNVPOLU-ONTIZHBOSA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O |

異性体SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

正規SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Key on ui other cas no. |

87151-85-7 |

同義語 |

spiradoline U 62066 U-62,066E U62,066E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)

![4-tert-Butylcalix[6]arene](/img/structure/B1201145.png)